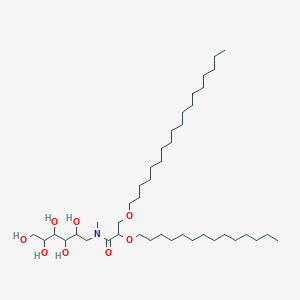
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” is a relatively new chemical entity that has garnered attention in various scientific fields. While specific details about its structure and properties are still under investigation, it is known to exhibit unique chemical behaviors that make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” involves a multi-step process that typically starts with the preparation of precursor molecules. These precursors undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final compound. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. These reactors allow for the efficient handling of large quantities of reactants and products. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable.
化学反応の分析
Types of Reactions
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” undergoes a variety of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “this compound” can be converted into its oxidized form, which may exhibit different chemical properties.
Reduction: Reducing agents can revert the oxidized form of “this compound” back to its original state.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another, often leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “this compound” may yield a more reactive intermediate, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Preliminary studies suggest that “this compound” may have therapeutic potential, particularly in the treatment of certain diseases where it can modulate specific biological pathways.
Industry: In industrial applications, “this compound” is being investigated for its use in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
作用機序
The mechanism by which “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can trigger a cascade of biochemical events that lead to the observed effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
特性
CAS番号 |
135961-67-0 |
|---|---|
分子式 |
C42H85NO8 |
分子量 |
732.1 g/mol |
IUPAC名 |
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide |
InChI |
InChI=1S/C42H85NO8/c1-4-6-8-10-12-14-16-18-19-20-21-22-24-26-28-30-32-50-36-39(42(49)43(3)34-37(45)40(47)41(48)38(46)35-44)51-33-31-29-27-25-23-17-15-13-11-9-7-5-2/h37-41,44-48H,4-36H2,1-3H3 |
InChIキー |
IBGVJRPCRNUFMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
同義語 |
1-stearyl-2-myristylglycerate-3-N-methylglucamine SMGMG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















